L-(−)-Glucose
Overview
Description
Glucose is a simple sugar (monosaccharide) and an important carbohydrate in biology. Cells use it as a source of energy and a metabolic intermediate. Glucose is one of the main products of photosynthesis and starts cellular respiration.
Synthesis Analysis
In plants and some prokaryotes, glucose is a product of photosynthesis. In animals, glucose is synthesized in the liver and kidneys through a process called gluconeogenesis. This process converts non-carbohydrate precursors, like pyruvate, lactate, glycerol, and glucogenic amino acids, into glucose.Molecular Structure Analysis
Glucose is a hexose - a monosaccharide containing six carbon atoms. The molecular formula of glucose is C6H12O6. It has four chiral centers, giving rise to several different stereoisomers, which can exist in either a straight chain or a ring form.Chemical Reactions Analysis
Glucose is involved in several different types of biochemical reactions. It can undergo fermentation to produce ethanol and carbon dioxide in the absence of oxygen. In the presence of oxygen, glucose is completely oxidized to produce carbon dioxide and water in a process known as cellular respiration.Physical And Chemical Properties Analysis
Glucose is a white crystalline solid at room temperature. It is very soluble in water and moderately soluble in ethanol.Scientific Research Applications
Glucose Sensing in Complex Media
The application of L-(−)-Glucose in glucose sensing, particularly in biomedical contexts like diabetes management, is significant. Tromans et al. (2020) in their study presented a novel approach where L-(−)-Glucose is used alongside an achiral glucose receptor. This method enhances the measurement sensitivity and accuracy in complex media, such as human serum and cell culture mediums, by utilizing the competitive interaction between L-(−)-Glucose and D-glucose. This advancement addresses limitations of current glucose determination methods which rely on enzymes like glucose oxidase and are prone to interference from redox-active substances (Tromans et al., 2020).
Diagnostic Tools in Cancer Research
In the field of cancer research, L-(−)-Glucose has shown potential as a diagnostic tool. Anastasiou et al. (2021) discussed the role of L-(−)-Glucose in cancer diagnosis, highlighting its utility in the visualization and characterization of cancer cells. They noted that L-(−)-Glucose fluorescent probes could be a valuable tool for identifying malignant cells, providing a unique method for cancer detection that could be crucial in early diagnosis and treatment strategies (Anastasiou et al., 2021).
Metabolic Studies and Glucose Homeostasis
Research by Ruan (2016) explored the role of long non-coding RNAs (lncRNAs) in regulating glucose metabolism. This research is pivotal in understanding how glucose metabolism, including the role of L-(−)-Glucose, isregulated in metabolic tissues and cancer cells. The study highlights the intricate regulation of glucose homeostasis, where L-(−)-Glucose might play a role, particularly in the context of diseases like diabetes and cancer (Ruan, 2016).
Catalytic Production of Glucose from Biomass
Wang et al. (2015) discussed the catalytic production of glucose from lignocellulosic biomass, an area that has gained attention due to its applications in sustainable chemical production and energy supply. The study reviewed various catalytic routes for synthesizing glucose, including L-(−)-Glucose, from biomass. This research contributes to understanding how glucose, as a key biochemical compound, can be sustainably produced from renewable sources (Wang, Xi, & Wang, 2015).
Novel Pathways in Bacteria
Shimizu et al. (2012) identified a unique L-(−)-Glucose catabolic pathway in the bacterium Paracoccus sp. 43P. This discovery is crucial as it contradicts the prior belief that L-(−)-Glucose was not utilized by organisms. The study delineates the enzymatic pathway of L-(−)-Glucose catabolism to pyruvate and D-glyceraldehyde 3-phosphate, providing insights into the metabolic versatility of bacteria and the potential applications of L-(−)-Glucose in microbial processes (Shimizu, Takaya, & Nakamura, 2012).
Safety And Hazards
Pure glucose is safe to handle and consume, as it is a normal component of the diet. However, like all sugars, it should be consumed in moderation as part of a balanced diet.
Future Directions
Research into glucose and its derivatives is ongoing, with a focus on improving the efficiency of its production from renewable sources, its use in the production of biofuels, and its role in disease.
Please note that this is a general analysis and may not fully apply to “L-(−)-Glucose”. For a more accurate analysis, please refer to specific scientific literature related to “L-(−)-Glucose”.
properties
IUPAC Name |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-VANKVMQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015237 | |
Record name | L-Glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101015237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |
CAS RN |
921-60-8 | |
Record name | L(-)-Glucose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=921-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levoglucose [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levoglucose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12970 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101015237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOGLUCOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02833ISA66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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